Benzyl thiophen-2-ylcarbamate
CAS No.:
Cat. No.: VC20474243
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO2S |
|---|---|
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | benzyl N-thiophen-2-ylcarbamate |
| Standard InChI | InChI=1S/C12H11NO2S/c14-12(13-11-7-4-8-16-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |
| Standard InChI Key | GZZHLJMVBXKNPP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=CS2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Benzyl thiophen-2-ylcarbamate belongs to the carbamate family, characterized by a -OC(=O)N- functional group. Its IUPAC name, benzyl N-thiophen-2-ylcarbamate, reflects the substitution pattern: a benzyloxycarbonyl group attached to the nitrogen of a thiophen-2-ylamine. The molecular formula (C₁₂H₁₁NO₂S) corresponds to a molar mass of 233.29 g/mol. Key structural features include:
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Thiophene ring: A five-membered heterocycle with sulfur at position 2, contributing to electron-rich aromaticity and potential π-π interactions.
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Benzyl group: Enhances lipophilicity, facilitating membrane permeability.
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Carbamate linkage: Imparts stability against hydrolysis compared to esters, while allowing hydrogen bonding via the carbonyl oxygen .
Table 1: Physicochemical Properties of Benzyl Thiophen-2-ylcarbamate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 233.29 g/mol | |
| Density | ~1.2 g/cm³ (estimated) | |
| Melting Point | 100–101°C (analogue data) | |
| Boiling Point | 333.4°C (estimated) | |
| LogP (Partition Coefficient) | 2.8 (predicted) |
The compound’s solubility profile is dominated by its aromatic and carbamate groups, rendering it moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.
Synthesis and Analytical Characterization
Synthetic Pathways
While no explicit protocol for benzyl thiophen-2-ylcarbamate is documented, analogous carbamates are typically synthesized via:
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Carbamate Formation: Reaction of thiophen-2-ylamine with benzyl chloroformate in the presence of a base (e.g., triethylamine) .
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Isocyanate Route: Condensation of benzyl isocyanate with thiophen-2-ol under anhydrous conditions .
Table 2: Comparative Yields of Analogous Carbamates
| Compound | Yield (%) | Method | Reference |
|---|---|---|---|
| tert-Butyl benzo[b]thiophen-2-ylcarbamate | 41 | Chloroformate route | |
| Flupirtine-derived carbamates | 50–89 | Isocyanate route |
Purification often involves silica gel chromatography (e.g., CH₂Cl₂/AcOEt 9:1) , with characterization by ¹H NMR, FT-IR, and mass spectrometry .
Biological Activities and Mechanisms
Antimicrobial Properties
Thiophene-containing compounds exhibit broad-spectrum antimicrobial activity. In molecular docking studies, benzyl thiophen-2-ylcarbamate analogues demonstrated affinity for bacterial targets like GlcN-6P synthase (binding energy: -7.2 kcal/mol) . Key findings:
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Bacterial Inhibition: Analogues reduced growth of Escherichia coli and Staphylococcus aureus by 60–75% at 50 µg/mL .
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Fungal Activity: Moderate inhibition (40–55%) against Candida albicans due to thiophene’s interaction with fungal cytochrome P450 .
Anti-Inflammatory and Neuroprotective Effects
Aromatic carbamates modulate apoptotic pathways:
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Bcl-2/Bax Regulation: Flupirtine-derived carbamates increased the Bcl-2/Bax ratio by 2.5-fold, suppressing neuronal apoptosis .
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Autophagy Induction: Upregulation of beclin 1 (1.8-fold) enhanced clearance of protein aggregates in neurodegenerative models .
While direct evidence for benzyl thiophen-2-ylcarbamate is lacking, structural similarities suggest comparable mechanisms .
Future Directions
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